
(1-苄基吲哚-5-基)硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Suzuki–Miyaura Coupling Reactions
(1-Benzylindol-5-yl)boronic acid: is a valuable reagent in Suzuki–Miyaura cross-coupling reactions. These reactions involve the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide (usually an aryl bromide or iodide) in the presence of a palladium catalyst. The broad application of Suzuki–Miyaura coupling arises from its mild reaction conditions, functional group tolerance, and environmentally benign nature. Researchers use this reaction to synthesize complex organic molecules, including pharmaceuticals, agrochemicals, and materials .
Fluorescent Sensors for Carbohydrates and Biomolecules
Boronic acids have a unique property: they can reversibly bind to cis-diols (such as those found in carbohydrates and nucleic acids). Researchers have exploited this property to design fluorescent sensors based on boronic acid derivatives. By modifying the boronic acid moiety, scientists create sensors that selectively detect specific analytes. For example, “(1-Benzylindol-5-yl)boronic acid” derivatives have been used to sense glucose levels, nucleotides, and other biologically relevant molecules. These sensors find applications in diagnostics, environmental monitoring, and drug discovery .
安全和危害
未来方向
Boronic acids are increasingly utilized in diverse areas of research, including their application as sensors and in the development of therapeutics . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests potential future directions for the study and application of “(1-Benzylindol-5-yl)boronic acid”.
作用机制
Target of Action
The primary target of the compound (1-Benzylindol-5-yl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction . The (1-Benzylindol-5-yl)boronic acid acts as an organoboron reagent in this process .
Mode of Action
The (1-Benzylindol-5-yl)boronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This is part of the Suzuki-Miyaura cross-coupling reaction, where oxidative addition occurs with formally electrophilic organic groups .
Biochemical Pathways
The (1-Benzylindol-5-yl)boronic acid affects the Suzuki-Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .
Pharmacokinetics
Boronic acids in general are known to be relatively stable, readily prepared, and generally environmentally benign . These properties may impact the bioavailability of (1-Benzylindol-5-yl)boronic acid.
Result of Action
The result of the action of (1-Benzylindol-5-yl)boronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This leads to the creation of new organic compounds .
Action Environment
The action of (1-Benzylindol-5-yl)boronic acid is influenced by environmental factors such as the reaction conditions. The success of the Suzuki-Miyaura cross-coupling reaction, in which (1-Benzylindol-5-yl)boronic acid participates, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
属性
IUPAC Name |
(1-benzylindol-5-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BNO2/c18-16(19)14-6-7-15-13(10-14)8-9-17(15)11-12-4-2-1-3-5-12/h1-10,18-19H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKACPKHWZZGGJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C=C2)CC3=CC=CC=C3)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

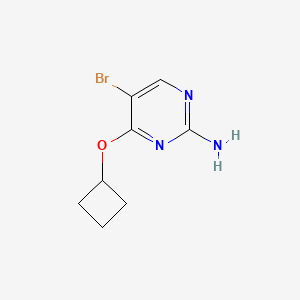
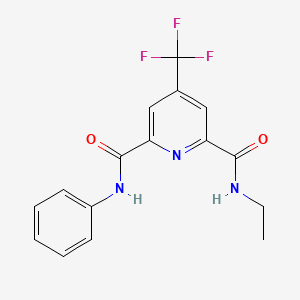

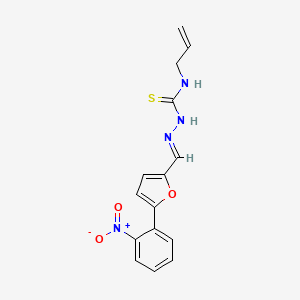
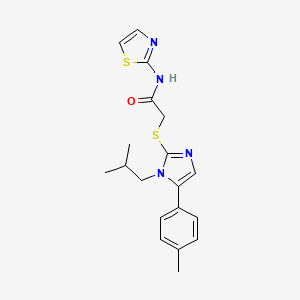

![Methyl 3-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2629968.png)
![7-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B2629969.png)
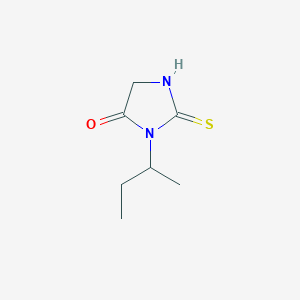
![3-amino-N-(furan-2-ylmethyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2629971.png)
![1-[(2-Chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2629972.png)
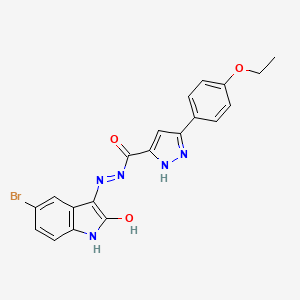

![5,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,1-dioxothiolane-2-carboxylic acid](/img/structure/B2629976.png)